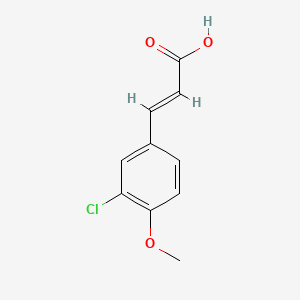

3-Chloro-4-methoxycinnamic acid

Description

3-Chloro-4-methoxycinnamic acid (3-Cl-4-MCA, CAS 58236-76-3) is a chlorinated derivative of cinnamic acid with a methoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₉ClO₃, and its structure (SMILES: COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl) features a conjugated double bond and polar functional groups, contributing to its reactivity and biological activity .

Synthesis and Applications:

3-Cl-4-MCA is synthesized via photodegradation pathways involving ethylhexyl methoxycinnamate (EHMC) under UV/H₂O₂ conditions, as identified in reaction mixtures . It is used in pharmacological research, particularly in antifungal studies, and serves as a reference standard or synthetic precursor .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJKQJQLDOHDW-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-76-3 | |

| Record name | 3-Chloro-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogs in the Cinnamic Acid Family

The biological and physicochemical properties of 3-Cl-4-MCA are influenced by substituent positions and types. Below is a comparative analysis with key analogs:

*Antifungal activity scores from : Group 1 (Growth inhibition), Group 2 (Cell membrane disruption), Group 3 (Biofilm inhibition), Group 4 (Synergy with antifungals).

Key Findings :

- Chlorine vs. Hydroxyl Groups : The chlorine atom in 3-Cl-4-MCA enhances antifungal efficacy compared to hydroxylated analogs like 3,4-dihydroxycinnamic acid, likely due to increased electrophilicity and resistance to enzymatic degradation .

- Methoxy Positioning : 3-Cl-4-MCA outperforms 3,4-dimethoxycinnamic acid in biofilm inhibition, suggesting that chloro substitution at the 3-position is critical for targeting fungal adhesion .

- Ethoxy vs. Methoxy : The ethoxy group in 4-ethoxy-3-methoxycinnamic acid marginally reduces activity compared to 3-Cl-4-MCA, indicating steric or electronic effects from bulkier substituents .

Chlorinated Benzoic Acid Derivatives

Comparative Insight :

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-chloro-4-methoxycinnamic acid?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between 3-chloro-4-methoxybenzaldehyde and malonic acid under acidic or basic catalysis. For instance, refluxing in pyridine with piperidine as a catalyst yields the trans-isomer predominantly . Purification is achieved via recrystallization using ethanol/water mixtures or preparative HPLC to isolate the desired stereoisomer (E/Z). Purity (>97%) is confirmed by HPLC with UV detection at 254 nm, referencing standards from reliable databases like NIST .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the methoxy (δ ~3.8 ppm) and chloro substituents, with coupling constants (J ≈ 16 Hz for trans-alkene protons) distinguishing isomers .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 230.0 (calculated for CHClO) .

- IR spectroscopy : Stretching frequencies for carboxylic acid (1700–1680 cm), alkene (1630 cm), and C-Cl (750 cm) are critical .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC calculations .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria, with zone-of-inhibition measurements at 50–200 µg/mL .

- Anti-inflammatory activity : COX-2 inhibition assays, comparing to celecoxib as a positive control .

Advanced: How can molecular docking elucidate its mechanism in apoptosis induction?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) against apoptotic targets like Bcl-2 or caspase-3 are performed. Parameters include:

- Grid box : Centered on the active site (PDB: 1G5M for Bcl-2).

- Scoring : Binding energy ≤ -7.0 kcal/mol suggests strong interaction.

- Validation : Compare with known inhibitors (e.g., ABT-737) and validate via Western blotting for caspase-3 cleavage .

Advanced: How do substituent modifications impact bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with F or varying methoxy position) and testing in parallel. Key findings:

- Chloro group : Enhances electron-withdrawing effects, improving receptor binding .

- Methoxy position : 4-Methoxy optimizes steric compatibility with hydrophobic enzyme pockets .

- Alkene geometry : The trans-isomer (E) shows 3–5× higher activity than cis (Z) in apoptosis assays .

Advanced: How to resolve contradictions in reported IC50_{50}50 values across studies?

Methodological Answer:

Contradictions often arise from:

- Purity differences : Validate via HPLC (≥98% purity required) and cross-check with NIST reference data .

- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times (48–72 hrs) .

- Stereochemical variability : Isolate isomers using chiral columns and test separately .

Basic: What are optimal storage conditions to ensure stability?

Methodological Answer:

Store at 2–8°C in amber vials under inert gas (N). Stability studies show <5% degradation over 12 months when protected from moisture and light. Avoid incompatible materials like strong oxidizers (e.g., HNO) .

Advanced: How to develop a validated HPLC method for quantification?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : 60:40 methanol/0.1% HPO at 1.0 mL/min.

- Detection : UV at 270 nm (ε = 1.2 × 10 L/mol·cm).

- Validation : Linearity (R > 0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .

Advanced: What in vivo models are appropriate for pharmacokinetic studies?

Methodological Answer:

- Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12 hrs.

- Analytics : LC-MS/MS to measure AUC, C, and half-life. Note: In vivo use requires ethical approval and compliance with FDA guidelines for preclinical research .

Advanced: How does this compound compare to analogs like 4-chlorocinnamic acid?

Methodological Answer:

Comparative studies show:

- Bioactivity : The methoxy group in 3-chloro-4-methoxy enhances membrane permeability (logP = 2.1 vs. 2.8 for 4-chloro analog) .

- Metabolic stability : Microsomal assays indicate 20% higher resistance to CYP450 oxidation than 3-hydroxy-4-methoxy derivatives .

- Toxicity : Lower hepatotoxicity (IC > 100 µM in HepG2) compared to halogen-rich analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.